Cytotoxic Potency Against K-562 Leukemia Cells vs. Staurosporine
In a cell-based assay measuring antiproliferative activity, 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline demonstrated an IC50 of 1.5 µM against the K-562 chronic myelogenous leukemia cell line. This represents a 2.8-fold higher potency compared to the broad-spectrum kinase inhibitor staurosporine, which showed an IC50 of 4.18 µM in the same assay. This finding is reported in a secondary source and should be independently verified, as the primary literature reference is not currently available .
| Evidence Dimension | Cytotoxic potency (IC50 against K-562 cells) |
|---|---|
| Target Compound Data | IC50 = 1.5 µM |
| Comparator Or Baseline | Staurosporine; IC50 = 4.18 µM |
| Quantified Difference | The target compound is approximately 2.8-fold more potent (lower IC50) than staurosporine. |
| Conditions | K-562 (chronic myelogenous leukemia) cell line; antiproliferation assay (further experimental details unavailable). |
Why This Matters
This quantitative potency difference, if validated, positions the compound as a compelling starting point for a medicinal chemistry program targeting hematological malignancies, offering a superior potency window over a known cytotoxic agent.
